
Oxypurinol 7-riboside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxypurinol 7-riboside, also known as this compound, is a useful research compound. Its molecular formula is C10H11N4O6+ and its molecular weight is 283.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Ribonucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacodynamics and Mechanism of Action
Oxypurinol 7-riboside functions as an active metabolite of allopurinol, which inhibits xanthine oxidase (XO), an enzyme crucial in the production of uric acid from hypoxanthine and xanthine. By inhibiting this enzyme, oxypurinol effectively reduces serum uric acid levels, making it beneficial for conditions such as gout and hyperuricemia.
Key Mechanisms:
- Inhibition of Uric Acid Production : this compound reduces the synthesis of uric acid, thereby alleviating conditions associated with elevated uric acid levels.
- Antioxidant Properties : Beyond its role in uric acid metabolism, oxypurinol exhibits antioxidant properties that may protect tissues from oxidative stress during ischemic injuries .
Gout Management
This compound is primarily utilized in the management of gout, a form of inflammatory arthritis characterized by high uric acid levels. Clinical studies have shown that patients treated with allopurinol and its metabolites experience significant reductions in serum urate levels, leading to fewer gout attacks .
Hyperuricemia
In patients with chronic hyperuricemia, this compound has been effective in lowering uric acid concentrations. This is particularly important for patients who are intolerant to other treatments or require adjunct therapy alongside other medications like verinurad .
Cardiovascular Health
Emerging research suggests that oxypurinol may have protective effects on the cardiovascular system. Studies indicate that it can improve endothelial function and reduce vascular oxidative stress, which is crucial in preventing cardiovascular diseases associated with hyperuricemia .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it has a longer half-life compared to allopurinol, allowing for sustained therapeutic effects with less frequent dosing. The concentration of oxypurinol can vary based on genetic factors influencing drug metabolism, which highlights the importance of personalized medicine in optimizing treatment regimens .
Research Findings and Case Studies
Several notable studies have documented the efficacy and safety profile of this compound:
Study | Population | Intervention | Outcome |
---|---|---|---|
Yang et al. (1995) | Rat myocardial ischemia model | Allopurinol and oxypurinol | Reduced incidence of reperfusion arrhythmias |
Doehner et al. (2002) | CHF patients | Allopurinol | Improved endothelial function |
Mercuro et al. (2004) | Hyperuricemic subjects | Allopurinol therapy | Enhanced flow-mediated dilation |
These studies underline the therapeutic potential of this compound not only in managing gout but also in addressing broader health issues related to oxidative stress and cardiovascular function.
Propiedades
Número CAS |
16220-08-9 |
---|---|
Fórmula molecular |
C10H11N4O6+ |
Peso molecular |
283.22 g/mol |
Nombre IUPAC |
(3R,4R,5R)-2-purino[7,8-b]oxaziren-7-ium-7-yloxyoxane-3,4,5-triol |
InChI |
InChI=1S/C10H11N4O6/c15-5-2-18-9(7(17)6(5)16)19-14-4-1-11-3-12-8(4)13-10(14)20-14/h1,3,5-7,9,15-17H,2H2/q+1/t5-,6-,7-,9?,14?/m1/s1 |
Clave InChI |
CYQFEGWHROFKNL-NTRJPUSZSA-N |
SMILES |
C1C(C(C(C(O1)O[N+]23C4=CN=CN=C4N=C2O3)O)O)O |
SMILES isomérico |
C1[C@H]([C@H]([C@H](C(O1)O[N+]23C4=CN=CN=C4N=C2O3)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)O[N+]23C4=CN=CN=C4N=C2O3)O)O)O |
Sinónimos |
oxypurinol 7-riboside oxypurinol-7-riboside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.